molecular formula C13H9NO B1664672 6(5H)-Phenanthridinone CAS No. 1015-89-0

6(5H)-Phenanthridinone

Cat. No. B1664672
Key on ui cas rn: 1015-89-0
M. Wt: 195.22 g/mol
InChI Key: RZFVLEJOHSLEFR-UHFFFAOYSA-N
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Patent
US08383584B2

Procedure details

The 5,6-dihydro-phenanthridine (1k) was prepared using the following procedure: Into a 500 mL round bottom flask equipped with a magnetic stir bar and a reflux condensor was placed 6(5H)-Phenanthridinone (1000 mg, 5123 μmol), THF (250 mL) (fine suspension). The flask is sparged with nitrogen, 2M BH3-dimethylsulfide complex in THF (10 mL) is added. This is allowed to stir at reflux for 24 hours. TLC shows reaction still incomplete (1/1, ethyl acetate/heptane). Solvents removed under reduced pressure. Water (50 mL) and ethyl acetate (100 mL) added. The aqueous layer is separated with ethyl acetate (3×100 mL). The organic layers are combined, dried (sodium sulfate), solids removed by filtration, and the solvents removed under reduced pressure. This is purified by silica column chromatography using heptane to 50% ethylacetate in heptane. The best fractions are pooled and the solvents are removed under reduced pressure to afford an off-white solid (270 mg, Yield: 29%). LC-MS shows mass 182 (M+H)+.
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Yield
29%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=O)[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1>C1COCC1>[CH:1]1[C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
C1=CC=CC=2NC(C3=CC=CC=C3C12)=O
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL round bottom flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The flask is sparged with nitrogen, 2M BH3-dimethylsulfide complex in THF (10 mL)
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
reaction still incomplete (1/1, ethyl acetate/heptane)
CUSTOM
Type
CUSTOM
Details
Solvents removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (50 mL) and ethyl acetate (100 mL) added
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate), solids
CUSTOM
Type
CUSTOM
Details
removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
This is purified by silica column chromatography
CUSTOM
Type
CUSTOM
Details
the solvents are removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2NCC3=CC=CC=C3C12
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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